2-(Difluoromethoxy)-5-(methylthio)benzo[d]oxazole
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Overview
Description
2-(Difluoromethoxy)-5-(methylthio)benzo[d]oxazole is a chemical compound with the molecular formula C8H7F2NO2S It is a derivative of benzoxazole, characterized by the presence of difluoromethoxy and methylthio groups attached to the benzoxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethoxy)-5-(methylthio)benzo[d]oxazole typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-aminophenol and difluoromethoxy reagents.
Formation of Benzoxazole Ring: The benzoxazole ring is formed through a cyclization reaction involving the starting materials under specific reaction conditions, such as the use of a dehydrating agent and a catalyst.
Introduction of Methylthio Group: The methylthio group is introduced through a substitution reaction, where a suitable methylthio reagent is reacted with the intermediate benzoxazole compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Batch or Continuous Flow Reactors: Utilizing batch or continuous flow reactors to control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Employing purification techniques such as recrystallization, chromatography, and distillation to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-(Difluoromethoxy)-5-(methylthio)benzo[d]oxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenating agents, alkylating agents, and other reagents under controlled temperature and solvent conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and various substituted benzoxazole compounds.
Scientific Research Applications
2-(Difluoromethoxy)-5-(methylthio)benzo[d]oxazole has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: Utilized in the development of specialty chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of 2-(Difluoromethoxy)-5-(methylthio)benzo[d]oxazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Molecular Targets: Binding to enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: Influencing biochemical pathways such as signal transduction, metabolic pathways, and gene expression.
Comparison with Similar Compounds
Similar Compounds
2-Methylthio Benzoxazole: A similar compound with a methylthio group but lacking the difluoromethoxy group.
2-Difluoromethoxy Benzoxazole: A compound with a difluoromethoxy group but lacking the methylthio group.
2-Methylsulfanyl-1,3-benzoxazole: Another related compound with similar structural features.
Uniqueness
2-(Difluoromethoxy)-5-(methylthio)benzo[d]oxazole is unique due to the presence of both difluoromethoxy and methylthio groups, which confer distinct chemical properties and potential applications compared to its analogs. The combination of these functional groups may enhance its reactivity, biological activity, and suitability for various research and industrial applications.
Properties
Molecular Formula |
C9H7F2NO2S |
---|---|
Molecular Weight |
231.22 g/mol |
IUPAC Name |
2-(difluoromethoxy)-5-methylsulfanyl-1,3-benzoxazole |
InChI |
InChI=1S/C9H7F2NO2S/c1-15-5-2-3-7-6(4-5)12-9(13-7)14-8(10)11/h2-4,8H,1H3 |
InChI Key |
BDMVTOVWJBVRSH-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC2=C(C=C1)OC(=N2)OC(F)F |
Origin of Product |
United States |
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